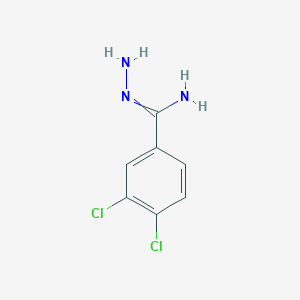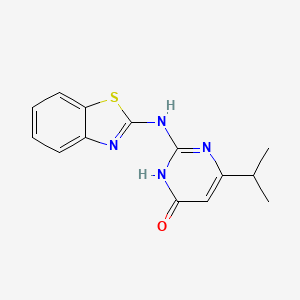![molecular formula C7H6BF3O2 B14089891 [2-(Difluoromethyl)-6-fluorophenyl]boranediol](/img/structure/B14089891.png)
[2-(Difluoromethyl)-6-fluorophenyl]boranediol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[2-(Difluoromethyl)-6-fluorophenyl]boranediol is a compound of significant interest in the field of organic chemistry due to its unique structural features and potential applications. The presence of both difluoromethyl and fluorophenyl groups imparts distinct chemical properties, making it a valuable compound for various scientific research and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of [2-(Difluoromethyl)-6-fluorophenyl]boranediol typically involves the introduction of difluoromethyl and fluorophenyl groups through difluoromethylation and fluorination reactions. These reactions can be carried out using various reagents and catalysts to achieve the desired product. For example, difluoromethylation can be achieved using reagents such as FSO2CF2CO2TMS, CF2N2, and HCF2SO2R under neutral or basic conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale difluoromethylation processes using metal-based methods that transfer CF2H to C(sp2) sites both in stoichiometric and catalytic modes . These methods ensure high yield and purity of the compound, making it suitable for various applications.
Análisis De Reacciones Químicas
Types of Reactions
[2-(Difluoromethyl)-6-fluorophenyl]boranediol undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidation products.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The compound can undergo substitution reactions where the difluoromethyl or fluorophenyl groups are replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. Reaction conditions such as temperature, pressure, and solvent choice play a crucial role in determining the outcome of these reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions can produce a variety of substituted compounds .
Aplicaciones Científicas De Investigación
[2-(Difluoromethyl)-6-fluorophenyl]boranediol has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of advanced materials and specialty chemicals.
Mecanismo De Acción
The mechanism of action of [2-(Difluoromethyl)-6-fluorophenyl]boranediol involves its interaction with specific molecular targets and pathways. The difluoromethyl and fluorophenyl groups can influence the compound’s reactivity and binding affinity, leading to various biological and chemical effects.
Comparación Con Compuestos Similares
Similar Compounds
[2-(Trifluoromethyl)-6-fluorophenyl]boranediol: Similar in structure but with a trifluoromethyl group instead of a difluoromethyl group.
[2-(Difluoromethyl)-4-fluorophenyl]boranediol: Similar but with the fluorine atom at a different position on the phenyl ring.
Uniqueness
The unique combination of difluoromethyl and fluorophenyl groups in [2-(Difluoromethyl)-6-fluorophenyl]boranediol imparts distinct chemical properties that differentiate it from similar compounds.
Propiedades
Fórmula molecular |
C7H6BF3O2 |
|---|---|
Peso molecular |
189.93 g/mol |
Nombre IUPAC |
[2-(difluoromethyl)-6-fluorophenyl]boronic acid |
InChI |
InChI=1S/C7H6BF3O2/c9-5-3-1-2-4(7(10)11)6(5)8(12)13/h1-3,7,12-13H |
Clave InChI |
HMCNBDGFBSFZKG-UHFFFAOYSA-N |
SMILES canónico |
B(C1=C(C=CC=C1F)C(F)F)(O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[4-[5-(acetamidomethyl)-2-oxo-1,3-oxazolidin-3-yl]-2-fluoro-N-(2-hydroxyethyl)anilino]acetic acid](/img/structure/B14089814.png)




![N-[(1Z)-1-(3,4-dichlorophenyl)ethylidene]-4-(naphthalen-1-ylmethyl)piperazin-1-amine](/img/structure/B14089845.png)
![2-Butyl-1-(4-methoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14089852.png)



![3-(5-chloro-2-hydroxy-4-methylphenyl)-4-(4-ethoxy-3-methoxyphenyl)-5-(2-hydroxyethyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(2H)-one](/img/structure/B14089878.png)

![7-Chloro-1-(3-ethoxyphenyl)-2-(pyridin-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14089887.png)
![1-[3-Methoxy-4-(3-methylbutoxy)phenyl]-2-propyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14089888.png)
